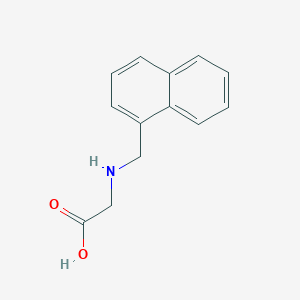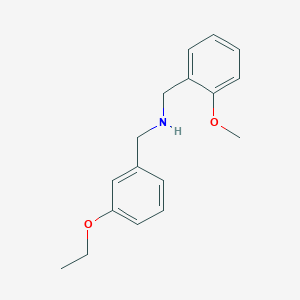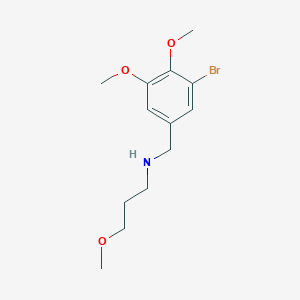
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a chemical compound that has attracted significant attention in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
作用機序
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a selective inhibitor of a specific enzyme that plays a key role in various cellular processes. The mechanism of action involves the binding of the compound to the active site of the enzyme, which prevents its normal function. This inhibition of the enzyme activity leads to various downstream effects, including the modulation of cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine have been extensively studied. It has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation. In addition, it has also been shown to have neuroprotective effects and to modulate neurotransmitter release.
実験室実験の利点と制限
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. In addition, it has been shown to have low toxicity and good solubility in various solvents. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its downstream effects on cellular signaling pathways and gene expression. Additionally, the development of more efficient and cost-effective synthesis methods for this compound would enable more widespread use in scientific research.
合成法
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves several steps. The first step is the protection of the amino group of morpholine with a Boc group. The second step is the reaction of the protected morpholine with 3-chloro-5-ethoxy-4-methoxybenzyl chloride to form the benzyl morpholine derivative. The third step is the deprotection of the Boc group with TFA to obtain the desired compound. This synthesis method has been optimized to provide high yields and purity of the final product.
科学的研究の応用
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of a specific enzyme, which makes it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential use as a tool in biochemical and physiological research.
特性
製品名 |
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
分子式 |
C16H25ClN2O3 |
分子量 |
328.83 g/mol |
IUPAC名 |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-15-11-13(10-14(17)16(15)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChIキー |
ALHSUXJUNJQCQO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)